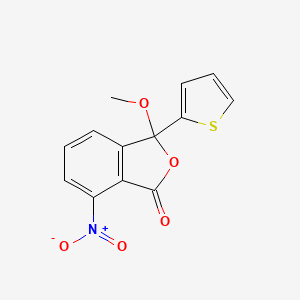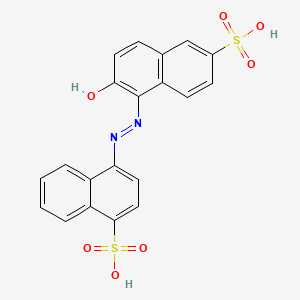![molecular formula C8H7N3O2 B12813391 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-1-carboxamide](/img/structure/B12813391.png)
2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-1-carboxamide is a heterocyclic compound that belongs to the imidazole family This compound is characterized by a fused benzene and imidazole ring system, with a carboxamide group attached to the imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-1-carboxamide typically involves the condensation of o-phenylenediamine with an appropriate carboxylic acid derivative. One common method includes the reaction of o-phenylenediamine with formic acid under reflux conditions to yield the desired product. Another approach involves the use of carboxylic acid chlorides or anhydrides in the presence of a base such as pyridine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can improve the sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can yield dihydroimidazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the imidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-2-carboxylic acids, while reduction can produce dihydroimidazole derivatives.
Aplicaciones Científicas De Investigación
2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-1-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as enzyme inhibitors and receptor modulators.
Industry: The compound is used in the development of advanced materials, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular pathways involved depend on the specific biological context and target.
Comparación Con Compuestos Similares
- 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid
- 1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzo[d]imidazole
- 2-Phenyl-1H-benzo[d]imidazole
Uniqueness: 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-1-carboxamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C8H7N3O2 |
|---|---|
Peso molecular |
177.16 g/mol |
Nombre IUPAC |
2-oxo-3H-benzimidazole-1-carboxamide |
InChI |
InChI=1S/C8H7N3O2/c9-7(12)11-6-4-2-1-3-5(6)10-8(11)13/h1-4H,(H2,9,12)(H,10,13) |
Clave InChI |
UGPJOBGLUWWXCQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)NC(=O)N2C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-chloro-2-methyl-1H-benzo[d]imidazol-4-amine](/img/structure/B12813333.png)





![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-iodoacetamide](/img/structure/B12813362.png)
![2-Bromospiro[fluorene-9,9'-thioxanthene]](/img/structure/B12813372.png)


